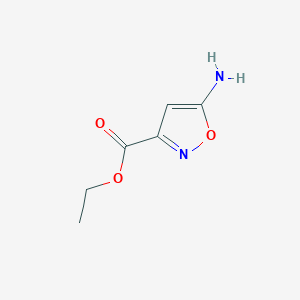

Ethyl 5-aminoisoxazole-3-carboxylate

描述

Historical Context and Evolution of Isoxazole (B147169) as a Privileged Scaffold in Medicinal Chemistry

The recognition of isoxazole as a privileged scaffold is a culmination of decades of research into the therapeutic potential of five-membered heterocyclic compounds.

The late 19th and early 20th centuries marked a period of foundational discoveries in organic chemistry, with the synthesis and characterization of various heterocyclic systems. Five-membered heterocycles, such as pyrrole, furan, and thiophene, were among the earliest to be studied. Their unique electronic properties and ability to engage in various intermolecular interactions quickly drew the attention of medicinal chemists. These rings were found to be bioisosteres of other common functional groups, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The incorporation of heteroatoms like nitrogen and oxygen into a five-membered ring, as seen in isoxazole, offered additional opportunities for hydrogen bonding and dipole interactions, which are crucial for molecular recognition at biological targets.

The true value of the isoxazole scaffold lies in its remarkable versatility, with its derivatives exhibiting a broad and potent spectrum of therapeutic activities. This has led to the development of numerous isoxazole-containing drugs across various disease areas. The inherent chemical features of the isoxazole ring, including its electronic distribution and steric properties, allow for diverse substitutions that can be tailored to interact with specific biological targets.

| Therapeutic Area | Examples of Biological Activity |

| Anticancer | Isoxazole derivatives have demonstrated the ability to induce apoptosis, inhibit key enzymes like aromatase and topoisomerase, and disrupt tubulin polymerization, a critical process in cell division. nih.gov |

| Antimicrobial | The isoxazole core is a key component of several antibacterial and antifungal agents. These compounds can act as either bactericidal, killing bacteria directly, or bacteriostatic, inhibiting their growth. |

| Anti-inflammatory | Certain isoxazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. researchgate.net |

| Anticonvulsant | The isoxazole nucleus has been incorporated into molecules designed to treat epilepsy, with some derivatives showing significant protection against seizures in preclinical models. nih.gov |

| Antidiabetic | Recent research has highlighted the potential of isoxazole-based compounds in managing diabetes, with some derivatives enhancing glucose uptake and inhibiting enzymes like α-amylase. orgsyn.orgmdpi.com |

| Antiviral | Isoxazole-containing nucleoside analogues and other derivatives have shown activity against a range of viruses, including herpes simplex virus (HSV) and various RNA viruses. cbccollege.innih.gov |

Importance of the Isoxazole Ring System in Natural Products and Commercial Drugs

The prevalence of the isoxazole ring is not limited to synthetic compounds; it is also found in a number of natural products, further underscoring its biological relevance. For instance, ibotenic acid and muscimol, two psychoactive compounds found in Amanita muscaria mushrooms, feature an isoxazole core.

The success of the isoxazole scaffold in medicinal chemistry is most evident in the number of commercially available drugs that incorporate this heterocyclic system. These drugs span a wide range of therapeutic classes, demonstrating the broad applicability of isoxazole chemistry.

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibacterial |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Antirheumatic |

| Cloxacillin | Antibacterial (β-lactamase resistant) |

| Dicloxacillin | Antibacterial (β-lactamase resistant) |

| Flucloxacillin | Antibacterial (β-lactamase resistant) |

| Danazol | Androgenic steroid |

| Zonisamide | Anticonvulsant |

Position of Ethyl 5-Aminoisoxazole-3-carboxylate within the Aminoisoxazole Class

Within the broader family of isoxazoles, the aminoisoxazole subclass represents a particularly valuable group of synthetic intermediates. This compound is a prominent member of this class, distinguished by its specific arrangement of functional groups.

The structure of this compound is characterized by an isoxazole ring substituted with an amino group at the 5-position and an ethyl carboxylate group at the 3-position. This arrangement of functional groups imparts a unique reactivity profile to the molecule. The amino group is a nucleophilic center and can readily participate in a variety of chemical transformations. The ethyl carboxylate group, on the other hand, can undergo hydrolysis, amidation, or reduction to introduce further chemical diversity. The isoxazole ring itself is relatively stable but can undergo ring-opening reactions under specific conditions, providing another avenue for synthetic manipulation. The interplay of these functional groups makes this compound a highly versatile building block.

The true significance of this compound lies in its role as a versatile intermediate in the synthesis of more complex heterocyclic systems and other bioactive molecules. The reactive amino group serves as a handle for the introduction of various substituents and for the construction of fused ring systems. For example, it can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. The ethyl ester can be converted into other functional groups, such as amides or hydrazides, which can then be used in subsequent cyclization reactions. This synthetic utility has made this compound a valuable starting material for the preparation of a wide range of compounds with potential therapeutic applications. Research has shown its use in the synthesis of various derivatives that have been evaluated for their biological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 5-amino-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUERXJBPNRKJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475713 | |

| Record name | Ethyl 5-aminoisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485807-08-7 | |

| Record name | Ethyl 5-aminoisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 5 Aminoisoxazole 3 Carboxylate and Its Derivatives

Classical Synthetic Approaches and Refinements

Traditional methods for the synthesis of the isoxazole (B147169) ring often rely on the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine (B1172632). These foundational methods have been refined over the years to improve yields, regioselectivity, and substrate scope.

Reaction of Ethyl Cyanoacetate (B8463686) with Hydroxylamine Hydrochloride

A primary classical route to the core structure of Ethyl 5-aminoisoxazole-3-carboxylate involves ethyl cyanoacetate as a starting material. However, a direct, single-step reaction with hydroxylamine hydrochloride is not the typical pathway. The synthesis is generally a two-step process wherein ethyl cyanoacetate is first converted into a more reactive 1,3-dielectrophilic intermediate.

One established method is the Claisen condensation of ethyl cyanoacetate with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. libretexts.orgopenstax.orglibretexts.org This reaction yields an intermediate, diethyl 2-cyan-3-oxosuccinate. This β-keto ester equivalent possesses the necessary carbon framework. Subsequent treatment of this intermediate with hydroxylamine hydrochloride leads to cyclization. The hydroxylamine attacks the two carbonyl groups, followed by dehydration, to form the 5-aminoisoxazole-3-carboxylate ring system. The initial amino group of hydroxylamine typically attacks the more reactive ketone carbonyl, and the hydroxyl group attacks the ester carbonyl, leading to the desired isoxazole regioisomer after cyclization and aromatization.

Another variation involves the reaction of ethyl cyanoacetate with an orthoester, such as triethyl orthoformate, to form an ethoxymethylene intermediate, ethyl 2-cyano-3-ethoxyacrylate. This enol ether is a versatile precursor that readily reacts with hydroxylamine. The reaction proceeds via nucleophilic attack of the hydroxylamine at the β-carbon, followed by intramolecular cyclization and elimination of ethanol (B145695) to furnish the this compound.

Table 1: Two-Step Synthesis via Ethyl Cyanoacetate Intermediates

| Step | Reactants | Key Intermediate | Final Product |

|---|---|---|---|

| Route A | 1. Ethyl cyanoacetate, Diethyl oxalate, NaOEt2. Hydroxylamine hydrochloride | Diethyl 2-cyan-3-oxosuccinate | Ethyl 5-aminoisoxazole-3,4-dicarboxylate derivative |

| Route B | 1. Ethyl cyanoacetate, Triethyl orthoformate2. Hydroxylamine hydrochloride | Ethyl 2-cyano-3-ethoxyacrylate | this compound |

Condensation Reactions Utilizing Substituted Acetoacetic Esters or Benzoylacetonitriles with Hydroxylamine

The condensation of β-dicarbonyl compounds with hydroxylamine is a cornerstone of isoxazole synthesis. nih.gov Substituted acetoacetic esters, such as ethyl acetoacetate (B1235776) and ethyl benzoylacetate, are common starting materials. These reactions can be performed as one-pot, multi-component condensations, which are highly efficient.

For instance, isoxazol-5(4H)-ones are readily synthesized through a three-component reaction between ethyl acetoacetate, an aromatic aldehyde, and hydroxylamine hydrochloride. mdpi.com This reaction is often catalyzed by mild bases or green catalysts in aqueous media. The mechanism involves the initial formation of an oxime from ethyl acetoacetate and hydroxylamine, which then undergoes intramolecular cyclization to form a 3-methyl-isoxazole-5(4H)-one intermediate. This intermediate then participates in a Knoevenagel condensation with the aldehyde to yield the final 3-methyl-4-arylmethylene-isoxazol-5(4H)-one product.

Similarly, ethyl benzoylacetate can be used in a four-component reaction with hydroxylamine, an aldehyde, and malononitrile (B47326) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) in water. sid.ir The proposed mechanism involves the initial condensation of ethyl benzoylacetate with hydroxylamine to form a 3-phenylisoxazol-5(4H)-one intermediate, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of malononitrile to yield highly functionalized isoxazole derivatives. sid.ir

The use of β-ketonitriles, such as benzoylacetonitrile, provides a direct route to aminoisoxazoles. The reaction with hydroxylamine proceeds via the formation of an oxime at the ketone position, followed by the intramolecular attack of the oxime hydroxyl group onto the nitrile carbon, leading to the formation of a 5-amino-3-substituted isoxazole.

Synthesis via Thiocarbamoylcyanoacetates and Hydroxylamine

A refined and direct method for synthesizing derivatives of this compound utilizes ethyl arylthiocarbamoyl-cyanoacetates as precursors. This approach offers a convenient route to 5-aminoisoxazoles with an additional amino substituent at the 3-position. researchgate.netresearchgate.net

The synthesis begins with the preparation of the thiocarbamoylcyanoacetate intermediate. This is achieved by reacting an aryl isothiocyanate with sodium ethylcyanoacetate in ethanol at room temperature. The resulting ethyl arylthiocarbamoyl-cyanoacetate is then refluxed with hydroxylamine in aqueous ethanol. researchgate.netresearchgate.net

The reaction mechanism is proposed to involve the initial attack of hydroxylamine on the thiocarbonyl group, followed by cyclization involving the nitrile group. The key step is the intramolecular nucleophilic attack of the oximino group on the cyano group, which is more electrophilic in this substrate. This is followed by the elimination of hydrogen sulfide (B99878) (H₂S) to afford the final product, an ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylate. researchgate.netresearchgate.net This method is noted for its good yields and provides a synthetically useful pathway to these highly substituted aminoisoxazoles. researchgate.netresearchgate.net

Table 2: Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Aryl isothiocyanate, Sodium ethylcyanoacetate | Ethanol, Room Temp. | Ethyl arylthiocarbamoyl-cyanoacetate | High |

| 2 | Ethyl arylthiocarbamoyl-cyanoacetate, Hydroxylamine | Aq. Ethanol, Reflux | Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylate | Good |

Modern and Green Chemistry Approaches in Isoxazole Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency. These approaches include the use of catalytic systems and the development of metal-free reaction pathways.

Transition Metal-Catalyzed Cycloadditions (e.g., Copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and nitrile oxides)

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for constructing the isoxazole ring. Modern refinements of this reaction often employ transition metal catalysts to control regioselectivity and enhance reaction rates under mild conditions.

Copper(I) catalysis is particularly effective for this transformation. The reaction, often referred to as a "click" reaction, typically involves the in-situ generation of the nitrile oxide from an aldoxime or hydroximoyl chloride precursor. In the presence of a copper(I) source, the cycloaddition with a terminal alkyne proceeds with high regioselectivity, predominantly yielding the 3,5-disubstituted isoxazole isomer. This method is valued for its broad substrate scope, operational simplicity, and high yields. The copper catalyst is believed to coordinate with the alkyne, activating it for cycloaddition.

This methodology has been applied in various synthetic contexts, including solvent-free mechanochemical syntheses where a Cu/Al₂O₃ nanocomposite catalyst facilitates the reaction under ball-milling conditions, further enhancing the green credentials of the process.

Metal-Free Synthetic Routes and Their Advantages

While transition metal catalysis offers significant advantages, concerns over cost, toxicity, and contamination of the final product with residual metal have driven the development of metal-free alternatives. These modern approaches align closely with the goals of green and sustainable chemistry.

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes can be effectively carried out without metal catalysts. Nitrile oxides can be generated in situ from aldoximes using mild, non-metallic oxidants such as sodium hypochlorite (B82951) or Oxone in an aqueous medium. The subsequent cycloaddition proceeds efficiently at room temperature, providing a green and straightforward route to 3,5-disubstituted isoxazoles.

Other metal-free strategies include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the rate of cycloaddition reactions, often reducing reaction times from hours to minutes and improving yields without the need for a metal catalyst.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area. For example, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the regioselective synthesis of isoxazoles from aldoximes.

Use of Green Solvents: Performing reactions in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, further reduces the environmental impact.

Table 3: Comparison of Synthetic Approaches

| Approach | Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Classical Condensation | Acid/Base | Readily available starting materials, well-established | Can require harsh conditions, may produce byproducts |

| Cu(I)-Catalyzed Cycloaddition | Copper(I) salts | High regioselectivity, mild conditions, high yields | Cost of catalyst, potential metal contamination, toxicity |

| Metal-Free Cycloaddition | None / Mild Oxidant | Lower cost, lower toxicity, easier purification, environmentally friendly | May require specific activating groups or conditions |

Microwave-Assisted and Ultrasonication Methods for Enhanced Efficiency and Regioselectivity

Conventional synthetic methods often require long reaction times and high temperatures, whereas non-classical methods involving microwave irradiation and ultrasonication offer significant advantages. researchgate.net Microwave-assisted synthesis has emerged as a crucial technique for rapid organic synthesis, primarily by reducing reaction times and improving yields. tsijournals.com This approach is considered a green chemistry protocol because it enhances energy efficiency and often leads to cleaner reactions with higher product yields compared to conventional heating. abap.co.in

A comparative study on the synthesis of isoxazole Schiff bases derived from 3-amino-5-methyl isoxazole highlights the dramatic increase in efficiency. Conventional refluxing for 3 hours resulted in yields of 70-81%, while microwave-assisted synthesis completed the reaction in just 30 seconds with yields of 90-95%. tsijournals.com

However, the high energy of microwave irradiation can sometimes be detrimental. In the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, microwave heating led to the degradation of the isoxazole ring. nih.gov In such cases, ultrasonication presents a viable and effective alternative. nih.gov Ultrasonic agitation can significantly accelerate reactions, with one study reporting a reduction in reaction time to just 4 minutes and a corresponding yield of 95%. preprints.org This method is often conducted in aqueous media, further aligning with the principles of green chemistry. preprints.org

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Source(s) |

|---|---|---|---|---|

| Conventional Heating | >3 hours | 70-81% | Well-established procedures. | tsijournals.com |

| Microwave Irradiation | 30 seconds | 90-95% | Drastically reduced reaction time, increased yield, energy efficient. | tsijournals.comabap.co.in |

| Ultrasonication | ~4-10 minutes | >90% | Rapid, high yield, suitable for heat-sensitive compounds, green. | nih.govpreprints.org |

Domino and Multi-component Reactions for Direct Formation

Domino and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single procedural step. scielo.br These reactions are characterized by high atom economy and procedural simplicity, making them ideal for creating libraries of structurally diverse compounds. scielo.br

A common multi-component approach for synthesizing isoxazole derivatives involves the one-pot condensation of hydroxylamine hydrochloride, an aromatic aldehyde, and a β-ketoester like ethyl acetoacetate. preprints.orgscielo.br These three-component reactions can be effectively promoted by ultrasonic irradiation or catalyzed by various agents. preprints.org For instance, the synthesis of 4-pyrazolylmethylene-isoxazol-5(4H)-ones was successfully achieved using sodium benzoate (B1203000) as a catalyst under sonochemical conditions. preprints.org The reaction mechanism typically proceeds through an initial reaction between the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde to yield the final isoxazole heterocycle. scielo.br

Table 2: Examples of Multi-component Reactions for Isoxazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions/Catalyst | Product Type | Source(s) |

|---|---|---|---|---|---|

| Hydroxylamine hydrochloride | Aromatic Aldehydes | Ethyl acetoacetate | Ultrasonication, Pyridine | 4-Arylmethylene-isoxazol-5(4H)-one | preprints.org |

| Hydroxylamine hydrochloride | Benzaldehyde | Ethyl acetoacetate | Ionic Liquid, Heat | 4-Arylidene-3-methylisoxazole-5(4H)-one | scielo.br |

Stereoselective and Regioselective Synthesis of Substituted Ethyl Aminoisoxazolecarboxylates

Controlling the regioselectivity of the isoxazole ring formation is critical, as synthetic reactions can often produce a mixture of isomers. beilstein-journals.org The reaction between β-enamino ketoesters and hydroxylamine, for example, can potentially form two distinct regioisomeric isoxazoles. beilstein-journals.org By carefully controlling the reaction conditions, it is possible to synthesize novel and specific heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, with high regioselectivity. beilstein-journals.org The precise structure of these products can be unambiguously confirmed using techniques like single-crystal X-ray diffraction and various NMR spectroscopic methods. beilstein-journals.org

Another powerful tool for the regioselective synthesis of isoxazoles is the [3+2] cycloaddition reaction between nitrile oxides and alkynes. researchgate.netrsc.org This method provides a reliable pathway to 3,4,5-trisubstituted isoxazoles. researchgate.net Furthermore, general methods have been developed for preparing a wide range of pure 3,5-disubstituted-4-isoxazolecarboxylic esters, which are free from their positional isomers. orgsyn.org These esters are valuable intermediates for further synthetic transformations. orgsyn.org The synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates has been achieved through the reaction of thioxopropanoates with hydroxylamine, providing a useful method for obtaining these specific derivatives in good yields. researchgate.net

Table 3: Regioselective Synthetic Approaches to Isoxazole Carboxylates

| Precursors | Reaction Type | Key Feature | Product | Source(s) |

|---|---|---|---|---|

| β-enamino ketoesters + Hydroxylamine | Condensation / Cyclization | Controlled reaction pathway to avoid isomeric mixtures. | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | beilstein-journals.org |

| Nitrile oxides + Alkynes | [3+2] Cycloaddition | High control over substituent placement on the isoxazole ring. | 3,4,5-Trisubstituted isoxazoles | researchgate.netrsc.org |

Chemical Transformations and Reactivity of Ethyl 5 Aminoisoxazole 3 Carboxylate

Reactions at the Amino Group (C-5 position)

The primary amino group at the C-5 position of the isoxazole (B147169) ring is a key site for nucleophilic reactions. Its reactivity is fundamental to the construction of various derivatives, including carboxamides and a variety of fused heterocyclic systems.

Acylation and Amidation Reactions for Formation of Carboxamides

The amino group of ethyl 5-aminoisoxazole-3-carboxylate can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acylated derivatives (carboxamides). This reaction is a standard transformation for primary amines and is crucial for introducing a wide array of substituents. The general reactivity of 5-aminoisoxazoles towards acylation is well-established, indicating that the title compound would behave similarly. researchgate.net These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides are often stable, crystalline solids and can serve as intermediates for further synthetic manipulations.

Table 1: General Conditions for Acylation of 5-Aminoisoxazoles

| Reagent Type | Example Reagent | Typical Conditions | Product |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Pyridine or Triethylamine, CH₂Cl₂ or THF, 0 °C to RT | N-(3-(ethoxycarbonyl)isoxazol-5-yl)acetamide |

Cyclocondensation Reactions Leading to Fused Heterocycles

The 5-amino group is strategically positioned to participate in cyclocondensation reactions, where it acts as a binucleophile to form fused ring systems. These reactions are of significant interest as they provide access to isoxazolo-fused heterocycles, which are scaffolds found in many biologically active molecules.

Isoxazolo[5,4-d]oxazinones : The synthesis of isoxazolo[5,4-d] researchgate.netresearchgate.netoxazine derivatives can be achieved through the heterocyclization of 5-aminoisoxazole precursors. For instance, analogous compounds like 5-amino-3-methylisoxazole-4-carboxylic acid have been shown to react with triethylorthoesters to form the fused oxazinone ring system. mdpi.com This suggests that after hydrolysis of its ester, this compound could undergo a similar cyclization. The reaction involves the initial formation of an intermediate that subsequently cyclizes to yield the bicyclic product.

Isoxazolo[5,4-d]thiazinones : The synthesis of the isoxazolo[5,4-d]thiazinone ring system from this compound is not extensively documented in the chemical literature. While general methods for synthesizing sulfur-containing heterocycles exist, specific examples starting from 5-aminoisoxazole precursors for this particular fused system are not readily available.

Isoxazolo[5,4-d]pyrimidinones : The construction of the isoxazolo[5,4-d]pyrimidine (B13100350) core is a well-established transformation for 5-aminoisoxazole derivatives. These compounds are considered potential purine (B94841) antagonists. mdpi.com The synthesis often involves a two-step process where the 5-aminoisoxazole is first converted to an intermediate amide or urea, which then undergoes cyclization. A common strategy involves reacting a 5-aminoisoxazole-4-carboxamide (B1610676) with an orthoester, such as triethyl orthoformate, under heating, sometimes with a catalyst like silica (B1680970) sulfuric acid. This approach leads to the formation of the fused pyrimidinone ring.

Table 2: Reagents for Cyclocondensation to Fused Heterocycles

| Target Heterocycle | Starting Material Analogue | Reagent(s) |

|---|---|---|

| Isoxazolo[5,4-d]oxazinone | 5-Amino-3-methylisoxazole-4-carboxylic acid | Triethylorthoesters |

Diazotization and Subsequent Transformations

The primary aromatic-like amino group at the C-5 position can be converted into a diazonium salt through reaction with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium or an organic nitrite like tert-butyl nitrite. Although the isoxazole ring is not aromatic in the same way as benzene, the amino group exhibits similar reactivity. This transformation is significant because the resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in subsequent reactions, such as the Sandmeyer reaction.

For example, a similar compound, an alkyl 3-aminoisoxazole-4-carboxylate, undergoes diazotization with tert-butyl nitrite, followed by a reaction with trimethylsilyl (B98337) azide, to afford the corresponding 3-azidoisoxazole in high yield. This demonstrates the viability of converting the amino group on the isoxazole ring into other functional groups via a diazonium intermediate.

Reactions at the Ester Group (C-3 position)

The ethyl carboxylate group at the C-3 position is an electrophilic center that is susceptible to nucleophilic acyl substitution reactions. These transformations are key for modifying the carboxylate function into other important chemical groups.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding 5-aminoisoxazole-3-carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, effectively converts the ester to the carboxylic acid. This method is commonly used for isoxazole esters; for example, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate is hydrolyzed by heating with a 10% NaOH solution. researchgate.net

Acid-Catalyzed Hydrolysis : The ester can also be hydrolyzed by heating with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. For instance, the related compound ethyl-5-methylisoxazole-4-carboxylate has been successfully hydrolyzed using 60% aqueous sulfuric acid. This reaction is reversible, and the use of a large excess of water drives the equilibrium towards the carboxylic acid product.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, propyl) by reacting it with the desired alcohol.

Base-Catalyzed Transesterification : This is typically achieved by using a catalytic amount of an alkoxide base corresponding to the alcohol being used. For example, to convert the ethyl ester to a methyl ester, sodium methoxide (B1231860) in methanol (B129727) would be employed. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Acid-Catalyzed Transesterification : An acid catalyst, such as sulfuric acid or scandium(III) triflate, can also promote the reaction. To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent to shift the reaction equilibrium.

Table 3: Conditions for Reactions at the Ester Group

| Reaction | Catalyst | Reagents | Product |

|---|---|---|---|

| Basic Hydrolysis | Base (e.g., NaOH) | Water, Heat | 5-Aminoisoxazole-3-carboxylic acid |

| Acidic Hydrolysis | Acid (e.g., H₂SO₄) | Water, Heat | 5-Aminoisoxazole-3-carboxylic acid |

Reactions with Nucleophiles

The reactivity of this compound towards nucleophiles is multifaceted, involving potential reactions at the ester carbonyl, the amino group, and the isoxazole ring.

Reactions at the Amino Group: The 5-amino group behaves as a typical, albeit deactivated, aniline-like nucleophile. It can undergo acylation, sulfonylation, and alkylation reactions. For instance, protection of the amino group is a common strategy in multi-step syntheses. A notable example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form the Boc-protected derivative, ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate. This transformation is crucial for preventing unwanted side reactions of the amino group in subsequent synthetic steps.

Reactions at the Ester Group: The ethyl carboxylate group at the C3 position is an electrophilic center susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under basic conditions, such as treatment with sodium hydroxide, to yield the corresponding 5-amino-isoxazole-3-carboxylic acid. nih.gov This saponification is often a key step in the synthesis of derivatives where the carboxylic acid functionality is required for further transformations, such as amide bond formation.

Nucleophilic Attack on the Isoxazole Ring: The isoxazole ring, particularly in the presence of an activating group, can be attacked by nucleophiles, often leading to ring-opening. This reactivity is a cornerstone of the isoxazole-to-pyrrole and isoxazole-to-azirine transformations discussed in subsequent sections. Reductive cleavage of the weak N-O bond is a common pathway; for example, palladium-catalyzed hydrogenation of isoxazole derivatives can lead to the formation of enaminones, demonstrating the ring's susceptibility to cleavage. mdpi.com

Modifications of the Isoxazole Ring System

The isoxazole ring of this compound is not merely a passive scaffold but an active participant in a variety of chemical transformations that allow for extensive molecular editing. These modifications include C-H functionalization, ring-opening rearrangements, and the construction of complex fused heterocyclic systems.

Functionalization via Lithiation and Electrophilic Quenching

Direct functionalization of the isoxazole ring can be achieved through deprotonation (lithiation) followed by quenching with an electrophile. While studies on the parent this compound are not extensively detailed, research on closely related structures provides a clear precedent for this methodology.

In a study on ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, where the 4-acetyl group was protected, the 5-methyl group was successfully lithiated using a strong base like lithium diisopropylamide (LDA). umt.edu The resulting lithio anion was then trapped with a diverse range of electrophiles. This strategy, known as lateral lithiation, demonstrates that the C5 position is amenable to functionalization. It is plausible that the C4-proton of this compound could be abstracted under similar conditions, allowing for the introduction of various substituents at this position.

Table 1: Examples of Electrophiles Used in Quenching Lithiated Isoxazoles This table is based on the reactivity of a related isoxazole derivative and illustrates the potential scope for this compound.

| Electrophile Class | Specific Example | Resulting Functional Group |

| Alkyl Halides | Methyl Iodide | Alkylation (e.g., -CH₃) |

| Aldehydes | Benzaldehyde | Hydroxyalkylation |

| Silyl Halides | Trimethylsilyl Chloride (TMSCl) | Silylation (-Si(CH₃)₃) |

| Stannyl Halides | Trimethyltin Chloride (Me₃SnCl) | Stannylation (-Sn(CH₃)₃) |

This method represents a powerful tool for creating a library of C4 or C5-substituted isoxazole derivatives, which can serve as precursors for pharmacologically active compounds. umt.edu

Ring-Opening and Rearrangement Reactions (e.g., conversion to 2H-azirine-2-carboxylic acids)

One of the most significant transformations of the isoxazole ring is its rearrangement into other heterocyclic systems. A key example is the conversion to highly strained and synthetically useful 2H-azirine derivatives. This reaction typically proceeds via cleavage of the weak N-O bond.

Research has shown that 5-amino-substituted isoxazoles can undergo thermal, metal-catalyzed, or photo-isomerization to yield 2H-azirine-2-carboxamides. More specifically, the iron(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a well-established and versatile method. mdpi.com These highly reactive azirine intermediates can then be trapped in situ by a variety of nucleophiles (N-, O-, or S-based) to form stable azirine amides, esters, or thioesters. mdpi.com This process highlights a powerful synthetic strategy where the isoxazole ring acts as a precursor to the azirine core, enabling the synthesis of complex molecules that would be difficult to access otherwise.

Formation of Fused Systems (e.g., pyrrolo-fused heterocycles)

This compound and related structures are valuable building blocks for constructing more complex, fused heterocyclic systems. A prominent application is the "isoxazole strategy" for the synthesis of highly substituted pyrroles.

This transformation involves a domino reaction sequence initiated by the reductive cleavage of the isoxazole's N-O bond, often catalyzed by transition metals like iron(II). The resulting intermediate, typically a vinylnitrene or its equivalent, undergoes cyclization and rearrangement in the presence of a suitable reaction partner. For example, the reaction of 5-alkoxyisoxazoles with malononitrile (B47326) under iron(II) catalysis leads to the formation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. These pyrroles are themselves versatile intermediates for annulation reactions, leading to the assembly of diverse pyrrolo-fused heterocycles, such as pyrrolo[1,2-a]imidazoles and pyrrolo[2,3-d]pyrimidines.

This strategy leverages the latent reactivity of the isoxazole ring, using it as a masked synthon for a more complex heterocyclic core, thereby providing an atom-economical route to valuable nitrogen-containing fused systems. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Isoxazole-Based Therapeutic Agents

The isoxazole (B147169) ring system is a prominent feature in numerous biologically active compounds, and ethyl 5-aminoisoxazole-3-carboxylate provides a versatile platform for creating new chemical entities. researchgate.net Its amenability to various chemical transformations enables the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening.

The investigation of isoxazole derivatives is crucial for understanding their structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for therapeutic effects. This iterative process of design, synthesis, and testing is fundamental to the development of potent and selective drug candidates. For instance, the substitution of different groups on the isoxazole ring can significantly influence the compound's pharmacological profile. nih.gov

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups, the amino and carboxylate moieties, provide reactive sites for further chemical elaboration. This allows for its incorporation into a variety of molecular frameworks to generate compounds with diverse biological activities. For example, it can be used to synthesize derivatives that are investigated for their potential as anticancer agents. nih.gov The versatility of this compound as a precursor makes it a key intermediate in the discovery of new drugs.

Specific Biological Activities of Derivatives and Related Isoxazole Compounds

Derivatives of this compound and other related isoxazole compounds have demonstrated a wide range of pharmacological activities, highlighting the therapeutic potential of this chemical class. researchgate.netijrrjournal.comresearchgate.net These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic effects. researchgate.nettandfonline.comnih.govresearchgate.netmdpi.com

Isoxazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov They have been shown to exert their effects through various mechanisms of action.

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that plays a key role in cell growth and proliferation, and its aberrant activation is implicated in many types of cancer. Certain isoxazole-containing compounds have been identified as inhibitors of STAT3 signaling, thereby interfering with tumor cell survival and progression. mdpi.com

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression. nih.gov The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Several isoxazole-based compounds have been investigated as HDAC inhibitors, with some showing potent anticancer activity. nih.govunimore.it For example, some isoxazole derivatives have been shown to be selective inhibitors of HDAC6, a specific isoform of HDAC that is a validated target for cancer therapy. unimore.it

Below is a table summarizing the anticancer activity of selected isoxazole derivatives:

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazole-5-carboxamide derivatives | A-549 (Lung) | Not specified | mdpi.com |

| Isoxazole-based HDAC inhibitors | DU145 (Prostate) | HDAC6 inhibition | unimore.it |

| 5-amino-1-N-substituted-imidazole-4-carboxylates | HeLa (Cervical), HT-29 (Colon) | Antitubulin activity, induction of apoptosis | nih.gov |

| Triazole-isoxazole derivatives | MCF-7, T-47D (Breast) | Not specified | nih.gov |

The isoxazole scaffold is a key component in a variety of compounds exhibiting antimicrobial and antiviral activities. researchgate.netijrrjournal.comtandfonline.comnih.govresearchgate.net

Antimicrobial Activity: Isoxazole derivatives have been extensively studied for their potential to combat a broad range of microorganisms, including bacteria and fungi. researchgate.net For instance, certain thiazolyl-isoxazole derivatives have demonstrated significant in vitro activity against M. tuberculosis and various bacterial and fungal strains. tandfonline.com The minimum inhibitory concentrations (MICs) of some of these compounds against E. coli ranged from 7.8 to 15.62 µg/mL, and against C. albicans, they ranged from 7.8 to 31.25 µg/mL. tandfonline.com

The following table provides examples of the antimicrobial activity of specific isoxazole derivatives:

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound Series | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-aryl-3-(2-arylthiazol-4-yl)isoxazoles | M. tuberculosis H37Rv | 2.01–9.80 µM | tandfonline.com |

| 5-aryl-3-(2-arylthiazol-4-yl)isoxazoles | E. coli | 7.8–15.62 µg/mL | tandfonline.com |

| 5-aryl-3-(2-arylthiazol-4-yl)isoxazoles | C. albicans | 7.8–31.25 µg/mL | tandfonline.com |

Antiviral Properties: In addition to their antimicrobial effects, certain isoxazole derivatives have also shown promise as antiviral agents. researchgate.net

Several derivatives of isoxazole have been investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.govijrrjournal.comtandfonline.com

Anti-inflammatory Activity: The anti-inflammatory effects of some isoxazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. d-nb.info For example, a series of 4,5-diaryloisoxazol-3-carboxylic acids were identified as potent inhibitors of leukotriene biosynthesis, which plays a role in various inflammatory diseases. nih.gov

Analgesic Potential: The pain-relieving effects of isoxazole derivatives have also been explored. d-nb.inforesearchgate.net Studies have shown that some isoxazole carboxamide derivatives exhibit moderate analgesic activity. d-nb.inforesearchgate.net Molecular docking studies suggest that these compounds may exert their effects by interacting with non-opioid receptors such as COX-1, COX-2, and the human capsaicin (B1668287) receptor. d-nb.info

The table below summarizes the anti-inflammatory and analgesic potential of selected isoxazole derivatives:

Table 3: Anti-inflammatory and Analgesic Potential of Selected Isoxazole Derivatives

| Compound Type | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 4,5-diaryloisoxazol-3-carboxylic acids | Anti-inflammatory | Inhibition of leukotriene biosynthesis | nih.gov |

| 3-substituted-isoxazole-4-carboxamide derivatives | Analgesic | Interaction with COX-1, COX-2, and human capsaicin receptors | d-nb.inforesearchgate.net |

Neurological Activities (e.g., anticonvulsant, anti-Alzheimer's, neuroprotective)

The isoxazole scaffold is a key feature in the development of novel agents targeting neurological disorders. Derivatives of 5-aminoisoxazole, in particular, have been investigated for their potential as anticonvulsants. Research involving the condensation of 5-aminoisoxazole derivatives with cyclic 1,3-diketo esters has yielded a series of compounds with potent activity in the anti-maximal electroshock (MES) seizure model. researchgate.net Notably, specific ester derivatives demonstrated significant oral activity in rats, with one tert-butyl ester showing an ED₅₀ of 28.1 mg/kg and a protective index (PI = TD₅₀/ED₅₀) greater than 17.8. researchgate.net However, binding studies for the sodium channel and evaluations against pentylenetetrazol, bicuculline, and picrotoxin (B1677862) were negative for a lead compound from this series, suggesting an unknown mechanism of action. researchgate.net

In the context of neurodegenerative diseases, isoxazole derivatives have been designed as selective inhibitors for enzymes like JNK3, which is implicated in neurodegenerative processes. nih.gov Furthermore, while not direct derivatives of this compound, related heterocyclic compounds like thiazole-carboxamides have been studied for their neuroprotective potential by modulating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com These compounds act as negative allosteric modulators, efficiently enhancing the deactivation rates of AMPA receptor-mediated currents, which could offer a therapeutic strategy for conditions involving excitotoxicity. mdpi.com

| Compound | Animal Model | Route | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|---|

| tert-Butyl Ester Derivative | Rats | po | 28.1 | > 500 | > 17.8 |

| Ethyl Ester Derivative | Rats | po | 68.9 | > 500 | > 49.6 |

| Methyl Ester Derivative | Mice | ip | 68.9 | > 500 | > 7.3 |

Immunomodulatory Effects

Derivatives of the 5-aminoisoxazole core structure have demonstrated significant immunomodulatory properties. For instance, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been shown to exert modulatory effects on T-cell subsets and B-cell levels within lymphoid organs. nih.gov These compounds also enhanced the production of antibodies against sheep red blood cells (SRBC) in mice, indicating a potential for use in conditions requiring immune modulation, such as autoimmune diseases or as vaccine adjuvants. nih.gov

Further research into hybrid isoxazole structures has revealed potent immunosuppressive activities. An isoxazole[5,4-e]triazepine derivative, compound RM33, was found to effectively suppress both humoral and cellular immune responses in mouse models. nih.gov It inhibited the response to SRBC and ovalbumin and could also act locally to reduce inflammation. nih.gov Additionally, certain pyrazolylisoxazole derivatives have been identified as inhibitors of IL-17 and IFN-γ production, key cytokines in inflammatory responses. One isoxazole-oxazole hybrid demonstrated inhibition of T-cell proliferation and cytokine production with an IC₅₀ value of ≤ 0.01 µM. mdpi.com

Antidiabetic and Insecticidal Activities

The isoxazole ring is a versatile scaffold that has been incorporated into molecules designed for various therapeutic and agricultural applications, including antidiabetic and insecticidal agents.

In the realm of antidiabetic research, novel isoxazole-based flavonoid derivatives have shown promise. researchgate.net One such derivative, identified as C45, significantly improved glucose consumption in insulin-resistant HepG2 cells, with an EC₅₀ value of 0.8 nM. nih.gov Mechanistic studies revealed that this compound enhanced the phosphorylation of AMP-activated protein kinase (AMPK) and decreased the levels of key gluconeogenesis enzymes, PEPCK and G6Pase, suggesting its potential therapeutic mechanism involves the AMPK/PEPCK/G6Pase pathway. nih.gov Other studies have shown that isoxazole derivatives can act as α-amylase inhibitors, which is another strategy for managing carbohydrate digestion in type 2 diabetes. nih.gov Trifluoromethylated flavonoid-based isoxazoles have been synthesized and shown to inhibit α-amylase activity, with the most potent compound exhibiting an IC₅₀ of 12.6 ± 0.2 μM, comparable to the standard drug acarbose. nih.gov The antidiabetic action of certain isoxazoles is influenced by the substitution pattern, with halogenated or nitrated phenyl rings at the C-5 position and hydroxyl or amine substituted phenyl rings at the C-3 position showing significant activity. journaljpri.com

Regarding insecticidal applications, various isoxazole derivatives have been synthesized and evaluated. Phenyl substituted isoxazole carboxamides have demonstrated moderate insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov Structure-activity relationship (SAR) studies indicated that combining aliphatic and aromatic amide moieties could enhance this activity. nih.gov Another series, 3-(arylthiomethyl)isoxazole-4,5-carboxamides, has also been identified as a bioactive scaffold for designing new insecticides, showing activity against the beet armyworm (Spodoptera exigua) and the yellow fever mosquito (Aedes aegypti). nih.gov Furthermore, aryl isoxazoline (B3343090) derivatives containing a pyrazole-5-carboxamide motif have been developed and shown to possess good insecticidal activity against M. separata. acs.org

| Compound/Derivative Type | Activity | Model/Target | Result | Reference |

|---|---|---|---|---|

| Isoxazole derivative C45 | Glucose Consumption | Insulin-Resistant HepG2 Cells | EC₅₀ = 0.8 nM | nih.gov |

| Trifluoromethylated flavonoid-based isoxazole (3b) | α-Amylase Inhibition | In Vitro Enzyme Assay | IC₅₀ = 12.6 ± 0.2 µM | nih.gov |

Computational Approaches in Drug Design Utilizing this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and analysis of novel therapeutic agents. For derivatives of this compound, several computational methods are employed to predict their biological activity, understand their mechanism of action, and optimize their molecular structures.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijprs.com This method is widely used to understand how isoxazole derivatives interact with biological targets at the molecular level. For instance, docking studies on isoxazole-carboxamide derivatives targeting cyclooxygenase (COX) enzymes revealed that specific substitutions could significantly influence binding affinity and selectivity. It was found that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring toward a secondary binding pocket in the COX-2 enzyme, creating ideal binding interactions compared to other derivatives. nih.gov These in silico findings are crucial for rationalizing structure-activity relationships and guiding the synthesis of more potent and selective inhibitors. nih.gov Docking has also been applied to study the interactions of isoxazole derivatives with various bacterial and fungal protein targets, helping to explain their antimicrobial activities. nih.gov

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net In the context of isoxazole derivatives, DFT calculations are performed to optimize their geometrical structures and to compute various structural and electronic parameters. nih.gov These calculations help in understanding the influence of different substituents on the chemical reactivity of the molecules. nih.gov Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the kinetic stability and chemical reactivity of a molecule. researchgate.netirjweb.com DFT studies have been employed to analyze newly synthesized isoxazole derivatives, providing insights into their electronic properties that can be correlated with their observed antibacterial and antioxidant activities. researchgate.net

Conformational Analysis and Electrostatic Potential Mapping

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com This is typically done by systematically rotating specific rotatable bonds and calculating the potential energy of each resulting conformation. mdpi.comsci-hub.se Identifying the lowest energy conformer is crucial as it often represents the bioactive conformation of the molecule when it interacts with a biological target. sci-hub.se

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that provides a visual representation of the charge distribution on the surface of a molecule. irjweb.commdpi.com The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. mdpi.com By analyzing the MEP map of isoxazole derivatives, researchers can predict sites of chemical reactivity and identify regions important for intermolecular interactions, such as hydrogen bonding. irjweb.comresearchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Application of Advanced Spectroscopic Techniques

Spectroscopy is the cornerstone for the molecular-level investigation of ethyl 5-aminoisoxazole-3-carboxylate, providing detailed information about its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.

In the ¹H NMR spectrum, the ethyl ester group would be identifiable by a characteristic triplet and quartet pattern. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the proton on the isoxazole (B147169) ring would present as a singlet. The precise chemical shifts (δ) are sensitive to the solvent used and the electronic environment within the molecule.

The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, including those in the ethyl group, the carbonyl carbon of the ester, and the carbons of the isoxazole ring. For instance, in related isoxazole structures, the carbonyl carbon typically resonates downfield (around 160-170 ppm) due to its deshielded nature. rsc.org

The data below, for the related compound 3,5-diphenylisoxazole, illustrates how NMR signals are assigned to specific parts of the molecule. rsc.org

Table 1: Illustrative NMR Data for a Related Isoxazole Compound (3,5-diphenylisoxazole) Data presented for illustrative purposes of NMR characterization of the isoxazole core.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |

|---|---|---|

| ¹H NMR | 7.91–7.81 | (m, 4H, ArH) |

| 7.53–7.43 | (m, 6H, ArH) | |

| 6.84 | (s, 1H, isoxazole-H) | |

| ¹³C NMR | 170.3 | C=N |

| 162.9 | C-Ph | |

| 130.1 - 125.7 | Aromatic Carbons |

Source: The Royal Society of Chemistry rsc.org

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₈N₂O₃), the calculated molecular weight is 156.14 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. mdpi.com The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 157.06.

Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure. In this technique, the [M+H]⁺ ion is selected and fragmented, and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides valuable information about the connectivity of the molecule, as specific bonds break in predictable ways. For example, fragmentation could involve the loss of the ethyl group or cleavage of the isoxazole ring, providing definitive structural evidence.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrations include N-H stretching from the amino group, C-H stretching from the ethyl group, a strong C=O stretching from the ester carbonyl, and C=N and N-O stretching vibrations characteristic of the isoxazole ring.

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3400 - 3250 |

| Ethyl (-CH₂CH₃) | C-H Stretch | 3000 - 2850 |

| Ester (-COOC₂H₅) | C=O Stretch | 1750 - 1735 |

| Isoxazole Ring | C=N Stretch | 1650 - 1550 |

Note: Frequencies are approximate and can vary based on the molecular environment.

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While data for the specific title compound is not available, analysis of the closely related derivative, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, reveals key structural insights applicable to this class of compounds. nih.govresearchgate.net

The study showed that the isoxazole ring and the attached carboxylate group are nearly coplanar. nih.govresearchgate.net In the solid state, molecules are linked by intermolecular hydrogen bonds. Specifically, the amino group acts as a hydrogen bond donor, forming N—H···N and N—H···O interactions with adjacent molecules. nih.govresearchgate.net These interactions link the molecules into layers, which then stack in a parallel fashion. nih.govresearchgate.net This technique provides invaluable data on bond lengths, bond angles, and the three-dimensional packing of the molecule in its crystalline form.

Table 3: Crystallographic Data for the Derivative Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate Data presented for a closely related derivative to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O₃ |

| Molar Mass | 232.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.591 (2) |

| b (Å) | 11.303 (4) |

| c (Å) | 13.818 (4) |

| α (°) | 88.155 (4) |

| β (°) | 87.008 (4) |

| γ (°) | 86.233 (4) |

Source: Acta Crystallographica Section E nih.govresearchgate.net

Chromatographic Methods for Purification and Analysis (e.g., HPLC, UPLC)

Chromatographic techniques are essential for both the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods for determining the purity of a sample.

In these methods, the compound is passed through a column under high pressure. Its retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., column type, solvent system, flow rate). By comparing the retention time to that of a known standard, the compound can be identified. Furthermore, the area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment, typically expressed as a percentage of the total peak area. These methods are crucial for quality control in both synthesis and subsequent applications.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared to the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.

For this compound (C₆H₈N₂O₃):

Molecular Weight: 156.14 g/mol

Calculated Elemental Composition:

%C = (6 * 12.01) / 156.14 * 100 = 46.15%

%H = (8 * 1.01) / 156.14 * 100 = 5.16%

%N = (2 * 14.01) / 156.14 * 100 = 17.95%

Table 4: Example Format for Elemental Analysis Data

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 46.15 | Experimental Value |

| Hydrogen (H) | 5.16 | Experimental Value |

In a research context, the experimentally "Found" values must be within a narrow margin (typically ±0.4%) of the "Theoretical" values to verify the compound's identity and purity. researchgate.net

Future Directions and Emerging Research Avenues

Development of Multi-Targeted Therapies Incorporating the Isoxazole (B147169) Scaffold

The paradigm of drug discovery is progressively shifting from the "one-target, one-drug" model to the development of multi-targeted therapies. These therapies aim to modulate multiple biological targets simultaneously, offering a more effective approach for complex multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammatory conditions. The isoxazole scaffold is particularly well-suited for this strategy due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. tandfonline.comresearchgate.netnih.gov

Researchers are increasingly focused on designing single chemical entities that can interact with several targets. The isoxazole nucleus serves as a privileged scaffold for creating such molecules. For instance, isoxazole derivatives have been synthesized to act as dual inhibitors of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are implicated in inflammation and pain. google.com This multi-target approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. tandfonline.com

The structure of Ethyl 5-aminoisoxazole-3-carboxylate, featuring an amino group and an ethyl carboxylate group on the isoxazole core, provides a versatile platform for chemical modification. These functional groups can be systematically altered to optimize binding affinities for multiple, distinct biological targets. This positions the compound as a valuable starting point for developing next-generation therapies for complex diseases. tandfonline.comresearchgate.net

Exploration of this compound in Material Science and Agrochemicals

The utility of the isoxazole ring extends beyond pharmaceuticals into the realms of material science and agrochemicals. eurekaselect.comrsc.org The distinct electronic and structural properties of isoxazole derivatives make them attractive for creating novel functional materials.

Material Science Applications: Isoxazole-containing compounds have demonstrated significant potential in the development of liquid crystals. tandfonline.combeilstein-journals.orgresearchgate.net The strong dipole moments, polarizability, and anisotropic geometry of the isoxazole core contribute to the formation of stable liquid crystal phases, such as nematic and smectic phases. beilstein-journals.orgarkat-usa.org Furthermore, the isoxazole ring can facilitate supramolecular polymerization through dipole-dipole interactions, leading to the self-assembly of polymeric nanostructures. oup.com These properties suggest that derivatives of this compound could be investigated for applications in displays, sensors, and other advanced optical materials.

Agrochemical Applications: In agriculture, the isoxazole scaffold is a well-established component of various commercial herbicides, fungicides, and insecticides. researchgate.netscilit.comwikipedia.org Isoxazole derivatives have been shown to exhibit potent fungicidal activity against a range of plant pathogens and are also used as herbicides to control weed growth. google.comgoogle.com The development of new agrochemicals is driven by the need for improved efficacy, broader spectrum of activity, and lower environmental toxicity. The this compound scaffold offers a chemical framework that can be modified to create new, effective, and potentially safer crop protection agents. google.com

Table 1: Potential Applications of the Isoxazole Scaffold

| Field | Application Area | Rationale |

|---|---|---|

| Material Science | Liquid Crystals | Strong dipole moments and anisotropic geometry favor stable mesophase formation. beilstein-journals.org |

| Supramolecular Polymers | Dipole-dipole interactions of the isoxazole ring can drive self-assembly. oup.com | |

| Agrochemicals | Fungicides | Proven efficacy of isoxazole derivatives against various plant fungal pests. google.com |

| Herbicides | The isoxazole core is present in several commercial herbicidal compounds. wikipedia.orggoogle.com |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. eurekaselect.comgoogle.com These computational tools can analyze vast datasets to identify novel drug targets, predict molecular properties, and design new drug candidates with a higher probability of success. wikipedia.orggoogle.com

For a scaffold like this compound, AI and ML can be applied in several ways:

Virtual Screening: Machine learning algorithms can screen massive virtual libraries of compounds derived from the this compound core to predict their binding affinity against various biological targets. This allows researchers to prioritize the most promising candidates for chemical synthesis and laboratory testing. google.com

Property Prediction: AI models, such as graph neural networks, can predict the physicochemical and pharmacokinetic properties (e.g., solubility, toxicity, metabolism) of novel isoxazole derivatives before they are synthesized. oup.comwikipedia.org This helps in the early identification of molecules with desirable drug-like characteristics.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the isoxazole scaffold, optimized to interact with specific multiple targets, thereby accelerating the development of multi-targeted therapies. google.com

By leveraging AI and ML, the exploration of the chemical space around this compound can be significantly expanded and streamlined, unlocking its full therapeutic potential more efficiently. oup.com

Investigating Novel Bioconjugation Strategies for Peptide and Protein Modification

Bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—is a critical tool in chemical biology, diagnostics, and therapeutics. The isoxazole ring, and specifically derivatives like this compound, offers unique functionalities for novel bioconjugation strategies.

One promising approach involves using isoxazole derivatives as unnatural amino acids. For example, a closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully incorporated into peptides using solid-phase synthesis. beilstein-journals.org This allows for the creation of mixed peptides with novel structures and potentially enhanced metabolic stability or therapeutic properties. beilstein-journals.org

Furthermore, the intrinsic photochemistry of the isoxazole ring itself presents a cutting-edge method for protein modification. The relatively weak N-O bond in the isoxazole ring can be cleaved by UV light, allowing the molecule to form a covalent bond with nearby proteins. This photo-crosslinking capability can be harnessed for photoaffinity labeling, a powerful technique used to identify the specific binding sites of a drug molecule on its protein target. tandfonline.com This provides invaluable information for understanding drug mechanisms and for rational drug design. The development of such strategies could enable this compound derivatives to be used as sophisticated probes in chemoproteomic studies. tandfonline.com

常见问题

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound analogs?

- Methodology : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC/EC values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and assess significance via post-hoc tests (Tukey’s HSD) .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on substituent conformations be addressed?

Q. What steps validate purity when HPLC and LC-MS results conflict?

- Methodology : Reanalyze samples using orthogonal methods:

- HPLC-DAD : Check UV purity at multiple wavelengths (e.g., 254 nm and 280 nm).

- LC-MS/MS : Confirm molecular ions and exclude co-eluting impurities.

- Elemental Analysis : Verify C/H/N ratios within 0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。